molecular formula C20H16ClN3O4S2 B2828619 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 922990-72-5

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No. B2828619
CAS RN: 922990-72-5
M. Wt: 461.94
InChI Key: RAVKJGQEKOYHJX-UHFFFAOYSA-N
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Description

Benzothiazole sulfonamides are a class of compounds that have been studied for their potential applications in various fields . They can be synthesized from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach, a S–N coupling/S-oxidation sequence, or via a S-oxidation/S–F bond formation/SuFEx approach .


Synthesis Analysis

The labile N–H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan–Lam coupling reaction .


Molecular Structure Analysis

Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru(PPh3)3ClH(CO) and Ru(PPh3)3(CO)2H2 precursors afforded the respective organo-carboxamide ruthenium(II) complexes . The Ru(II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .


Chemical Reactions Analysis

All the complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 h . The catalytic activities of the Ru(II) complexes were dependent on both the carboxamidate and auxiliary ligands .

Mechanism of Action

31 P {1 H) NMR spectroscopy studies aided in proposing a monohydride pathway for the transfer hydrogenation reaction of ketones .

Future Directions

The development of new methods for the synthesis and application of benzothiazole sulfonamides and related compounds is an active area of research . These compounds have potential applications in various fields, and further studies could lead to new discoveries and advancements.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S2/c1-24(12-15-3-2-10-28-15)30(26,27)16-7-4-13(5-8-16)19(25)23-20-22-17-9-6-14(21)11-18(17)29-20/h2-11H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVKJGQEKOYHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

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